K-Ras(G12C) inhibitor 6
Description
Significance of KRAS Mutations in Cancer Biology and Pathology
Mutations in the RAS family of proto-oncogenes, particularly KRAS, are among the most common activating lesions in human cancers, found in approximately 25% of all tumors. nih.govnih.gov These mutations are highly prevalent in some of the most lethal cancers, including pancreatic adenocarcinoma, colorectal adenocarcinoma, and non-small cell lung cancer (NSCLC). cap.orgjelsciences.com The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cellular signaling pathways responsible for cell proliferation, differentiation, and survival. ilcn.orgnih.gov
Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, disrupt the intrinsic GTP hydrolysis activity of the KRAS protein. cap.orgilcn.org This impairment leads to a constitutively active, GTP-bound state, driving uncontrolled downstream signaling through pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades. ilcn.orgresearchgate.net The specific KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is particularly common in NSCLC, accounting for about 14% of adenocarcinomas. annualreviews.orgaacrjournals.org The presence of KRAS mutations is often associated with a poor prognosis and resistance to standard therapies, including EGFR inhibitors. nih.govnih.gov
Historical Context of KRAS as a Challenging Target in Drug Discovery
For decades, KRAS was deemed "undruggable." nih.govpremierscience.com This reputation stemmed from several key biochemical and structural features. The protein surface is relatively smooth, lacking the deep, well-defined pockets typically exploited by small-molecule inhibitors. nih.govmdpi.com Furthermore, KRAS binds to its activating ligand, GTP, with extremely high, picomolar affinity, making the development of competitive inhibitors a formidable challenge. nih.govnih.gov Early attempts to indirectly inhibit KRAS function by targeting downstream effectors or membrane localization processes were largely unsuccessful due to pathway redundancies and feedback mechanisms. nih.govilcn.org
Emergence of Direct Covalent K-Ras(G12C) Inhibitors: A Paradigm Shift
A groundbreaking shift occurred in 2013 with the discovery that the cysteine residue present in the KRAS G12C mutant could be exploited as a therapeutic target. nih.govacs.org Researchers identified small molecules capable of forming an irreversible covalent bond with this mutant-specific cysteine. nih.gov These inhibitors bind to a previously unknown allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible only when KRAS is in its inactive, GDP-bound state. annualreviews.orgnih.govfrontiersin.org
By covalently binding to this pocket, the inhibitors lock the KRAS G12C protein in its inactive conformation, preventing it from being reactivated and blocking downstream oncogenic signaling. researchgate.netnih.govnih.gov This strategy offered mutant-specific targeting, sparing the wild-type KRAS protein. annualreviews.org This breakthrough led to the rapid development of several clinical candidates, including Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849), which have shown significant clinical activity and have been approved for treating KRAS G12C-mutated cancers. annualreviews.orgnih.govannualreviews.org
Overview of K-Ras(G12C) Inhibitor 6 as a Pioneering Allosteric K-Ras(G12C) Agent
This compound was one of the small molecules identified in the seminal 2013 study that first validated the concept of targeting the G12C mutant covalently. selleckchem.comwikipedia.org As an allosteric and selective inhibitor, it demonstrated the feasibility of irreversibly binding to the mutant cysteine in the newly discovered S-IIP. nih.govselleckchem.com
The mechanism of this compound involves forming a covalent bond with the reactive cysteine, which in turn disrupts the protein's switch-I and switch-II regions. nih.gov This allosteric modulation has a profound effect on the protein's function: it subverts the native nucleotide preference, making the inhibitor-bound KRAS favor GDP over GTP. nih.govwikipedia.org By locking the protein in this inactive state, it effectively impairs the binding of downstream effectors like Raf kinases, thereby shutting down the cancer-driving signals. nih.gov While not developed into a clinical drug itself, this compound and its related compounds were crucial proof-of-concept molecules that paved the way for the development of clinically successful drugs like Sotorasib and Adagrasib. frontiersin.orgaacrjournals.org
Research Findings on Early KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has been a story of rapid and iterative improvement based on initial discoveries. The table below presents data on some of the key early-stage and clinically approved inhibitors, illustrating the progression in potency.
| Compound Name | IC50 (Cellular p-ERK Inhibition) | IC50 (Cellular Activity) | Binding Affinity (KD) | Key Characteristics |
| ARS-853 | 1.6 µM | 1.7 µM | N/A | Showed 600-fold improvement over initial hits; first to validate the drug concept in vitro. aacrjournals.orgnih.gov |
| ARS-1620 | 120 nM | N/A | N/A | First G12C inhibitor with demonstrated in vivo efficacy and high oral bioavailability in mice. nih.govfrontiersin.org |
| Sotorasib (AMG 510) | 35 nM | N/A | 220 nM | First FDA-approved KRAS G12C inhibitor; optimized for potency and selectivity. aacrjournals.orgnih.govacs.org |
| Adagrasib (MRTX849) | 78 nM | 4.7 nM (MIA PaCa-2 cells) | 9.59 nM | Second FDA-approved inhibitor; showed potent activity and high selectivity. aacrjournals.orgnih.govacs.org |
| JDQ443 | N/A | N/A | N/A | Structurally unique inhibitor with a novel binding mode in the Switch-II pocket. aacrjournals.org |
| D3S-001 | 0.6 nM | N/A | N/A | Showed further improved potency over Sotorasib and Adagrasib in cellular assays. aacrjournals.org |
N/A: Data not available in the searched sources.
Properties
Molecular Formula |
C17H22Cl2N2O3S |
|---|---|
Molecular Weight |
405.34 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of K Ras G12c Inhibition by K Ras G12c Inhibitor 6
Irreversible Covalent Modification of Cysteine-12 in Mutant K-Ras(G12C)
A key feature of K-Ras(G12C) inhibitor 6 is its ability to form an irreversible covalent bond with the mutant cysteine-12 (Cys12) residue of the K-Ras(G12C) protein. nih.govacs.org This targeted approach takes advantage of the unique nucleophilicity of the cysteine thiol group, which is absent in the wild-type K-Ras protein. nih.govnih.gov The inhibitor possesses a reactive electrophilic group that specifically and permanently attaches to the sulfur atom of Cys12. acs.orgnih.gov
Studies have shown that the reactivity of the Cys12 thiol is enhanced due to a lowered pKa, making it more susceptible to chemical ligation at physiological pH. nih.gov This covalent modification is highly selective for the mutant protein, ensuring that the wild-type K-Ras remains unaffected, which is a critical aspect for minimizing off-target effects. nih.gov The formation of this covalent bond is a crucial step in the inhibitory mechanism, as it permanently inactivates the adducted K-Ras(G12C) protein. acs.org
Allosteric Binding to the Switch II Pocket (S-IIP) of K-Ras(G12C)-GDP
This compound binds to a previously unrecognized allosteric pocket on the K-Ras(G12C) protein, termed the Switch II Pocket (S-IIP). nih.govresearchgate.net This pocket is located beneath the effector-binding switch-II region and is not apparent in structures of wild-type Ras. nih.govescholarship.org The inhibitor extends from the covalently modified Cys12 into this pocket, which is primarily accessible when K-Ras(G12C) is in its inactive, GDP-bound conformation. annualreviews.orgnih.gov
Crystallographic studies have revealed that the binding of the inhibitor to the S-IIP induces a conformational change in the K-Ras(G12C) protein. nih.gov This allosteric modulation is a central part of the inhibitor's mechanism, as it disrupts the regions of the protein, specifically switch-I and switch-II, that are critical for its function and interaction with other proteins. nih.govnih.gov The S-IIP is considered a highly dynamic region that becomes stabilized upon inhibitor binding. nih.gov The discovery of this druggable allosteric site represented a significant breakthrough in the quest to target the historically "undruggable" K-Ras oncogene. researchgate.netwikipedia.org
Functional Consequences of K-Ras(G12C) Inhibition:
The covalent modification and allosteric binding of this compound lead to several profound functional consequences that collectively suppress the oncogenic activity of the mutant protein.
Oncogenic K-Ras mutations typically favor the active, GTP-bound state. nih.govescholarship.org However, this compound subverts the native nucleotide preference of the mutant protein, shifting the equilibrium to favor the inactive, GDP-bound conformation. nih.govnih.govwikipedia.org In the absence of the inhibitor, K-Ras(G12C) displays a slight preference for GTP. nih.gov Upon covalent binding of the inhibitor, the affinity for GTP is significantly decreased relative to GDP. nih.gov This alteration of nucleotide preference is a critical outcome of the allosteric inhibition, effectively trapping the K-Ras(G12C) protein in its "off" state. nih.govnih.gov
| Condition | Relative Affinity (GDP vs. GTP) |
|---|---|
| K-Ras(G12C) alone | Slight preference for GTP |
| K-Ras(G12C) with Inhibitor | Significantly increased preference for GDP |
The active, GTP-bound form of K-Ras interacts with and activates downstream effector proteins, most notably the RAF kinases, to propagate oncogenic signals. nih.govaacrjournals.org The conformational changes induced by the binding of this compound to the S-IIP disrupt the switch-I and switch-II regions, which are essential for effector protein recognition and binding. nih.govescholarship.org This disruption effectively impairs the ability of K-Ras(G12C) to interact with RAF kinases, thereby blocking the activation of the downstream MAPK signaling pathway. nih.govresearchgate.net
Downstream Signaling Pathway Modulation:
By locking K-Ras(G12C) in an inactive state and preventing its interaction with effector proteins, this compound effectively suppresses the downstream signaling pathways that drive cancer cell proliferation and survival. The primary pathway inhibited is the RAF-MEK-ERK (MAPK) pathway. nih.govresearchgate.net Inhibition of this pathway leads to decreased cell cycle progression and proliferation. nih.gov
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway (RAF-MEK-ERK)
The RAS-RAF-MEK-ERK, commonly known as the MAPK pathway, is a critical signaling cascade for cell proliferation and is constitutively activated by oncogenic KRAS mutations. nih.govnih.gov K-Ras, in its active GTP-bound form, binds to and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. researchgate.netascopubs.org Activated ERK then translocates to the nucleus to regulate gene expression related to cell cycle progression.
This compound effectively suppresses this pathway by locking K-Ras(G12C) in its inactive GDP-bound conformation. nih.gov This prevents the K-Ras(G12C)-RAF interaction, thereby blocking the entire downstream phosphorylation cascade. nih.govascopubs.org Studies have demonstrated that treatment with K-Ras(G12C) inhibitors leads to a significant reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in cancer cells harboring the G12C mutation. nih.govtandfonline.com This inhibition of MAPK signaling is a primary mechanism through which these compounds exert their anti-proliferative effects. nih.gov While potent, this inhibition can sometimes trigger feedback reactivation mechanisms involving receptor tyrosine kinases (RTKs) that can lead to a rebound in MAPK activity over time, a common challenge for this class of inhibitors. ascopubs.orgnih.gov
| Pathway Component | Effect of this compound | Biochemical Consequence |
|---|---|---|
| K-Ras(G12C) | Covalent binding and allosteric inhibition | Trapped in inactive GDP-bound state |
| RAF Kinase | Reduced binding and activation by K-Ras | Decreased RAF activity |
| MEK (MAP2K) | Decreased phosphorylation by RAF | Reduced p-MEK levels |
| ERK (MAPK) | Decreased phosphorylation by MEK | Reduced p-ERK levels and downstream signaling |
Modulation of the Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR Pathway
Besides the MAPK pathway, RAS proteins also activate the Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism. nih.govmdpi.com Activated K-Ras can directly bind to and activate the catalytic subunit of PI3K, leading to the activation of AKT and its downstream effector, mTOR. nih.gov
The effect of K-Ras(G12C) inhibitors on the PI3K-AKT-mTOR pathway is generally considered more subtle and context-dependent compared to their potent suppression of the MAPK pathway. nih.gov While K-Ras(G12C) inhibition can lead to decreased phosphorylation of AKT (p-AKT) in some cancer cell lines, this effect is not universal. tandfonline.comaacrjournals.org In many cases, the PI3K pathway is not solely controlled by the mutant K-Ras and can be sustained by other inputs, such as signaling from receptor tyrosine kinases (RTKs). aacrjournals.orgfrontiersin.org This incomplete suppression of the PI3K-AKT-mTOR pathway is recognized as a significant mechanism of both intrinsic and acquired resistance to K-Ras(G12C) inhibitors. frontiersin.orgresearchgate.net Consequently, the combination of K-Ras(G12C) inhibitors with PI3K or mTOR inhibitors has shown synergistic anti-tumor effects in preclinical models. aacrjournals.orgjohnshopkins.edu
Selectivity Profile of this compound Against Wild-Type RAS Isoforms (KRAS, HRAS, NRAS)
A key feature of this compound and its analogs is their remarkable selectivity for the G12C mutant protein over wild-type (WT) RAS isoforms (KRAS, HRAS, and NRAS). nih.gov This selectivity is engineered into the molecule's design, which relies on the unique, nucleophilic cysteine residue present at codon 12 of the mutant protein for covalent bond formation. nih.gov Wild-type RAS proteins have a glycine (B1666218) at this position and therefore lack the reactive thiol group necessary for the irreversible binding of the inhibitor.
Early studies demonstrated that these inhibitors show no detectable modification of wild-type K-Ras, which contains three native cysteine residues at other locations. nih.gov This high degree of selectivity minimizes off-target effects on the normal physiological functions of wild-type RAS proteins, which are essential for normal cell signaling. ascopubs.org While the inhibitors are designed for K-Ras(G12C), they can also bind to the rare G12C mutants of HRAS and NRAS, as these also possess the target cysteine. nih.gov The ability to specifically target the oncogenic mutant while sparing the wild-type protein is a cornerstone of this therapeutic strategy. nih.govnih.gov
| RAS Isoform | Binding of this compound | Reason for Selectivity |
|---|---|---|
| K-Ras(G12C) | Yes (Covalent) | Presence of reactive Cysteine-12 residue |
| Wild-Type KRAS | No detectable modification | Lacks Cysteine-12 (has Glycine-12) |
| Wild-Type HRAS | No detectable modification | Lacks Cysteine-12 (has Glycine-12) |
| Wild-Type NRAS | No detectable modification | Lacks Cysteine-12 (has Glycine-12) |
| H-Ras(G12C) | Yes (Covalent) | Presence of reactive Cysteine-12 residue |
Preclinical Evaluation and Efficacy Studies of K Ras G12c Inhibitor 6 in Cancer Models
In Vitro Cellular Activity:
The initial preclinical characterization of K-Ras(G12C) inhibitor 6 and its analogs was centered on establishing their activity and specificity in cancer cell lines harboring the specific K-Ras(G12C) mutation.
Inhibition of Cell Viability and Proliferation in K-Ras(G12C)-Mutant Cancer Cell Lines
Early studies demonstrated that compounds from the same series as inhibitor 6 could selectively impair the viability of cancer cells dependent on K-Ras(G12C) signaling. While specific IC50 data for this compound on cell viability is not detailed in the seminal publication by Ostrem et al., the paper establishes the principle with a closely related analog, compound 12. For instance, treatment with compound 12 showed a genotype-specific effect, reducing the viability of K-Ras(G12C)-mutant H358 lung cancer cells while having no impact on the viability of H1792 cells, which are K-Ras(G12D)-mutant. nih.gov This highlights the selective anti-proliferative activity of this class of inhibitors against cancer cells carrying the G12C mutation.
Induction of Apoptosis in K-Ras(G12C)-Mutant Cell Lines
The mechanism of action for this class of K-Ras(G12C) inhibitors involves not only halting proliferation but also inducing programmed cell death, or apoptosis. Foundational studies showed that treatment with these pioneering compounds led to increased apoptosis specifically in G12C-containing cancer cell lines. repec.org The disruption of K-Ras-mediated survival signals, which are critical for tumor maintenance, is the underlying basis for this pro-apoptotic effect. More recent work on other covalent KRAS G12C inhibitors has confirmed that target engagement leads to the induction of apoptosis in preclinical models. opnme.com
Assessment of Cellular Target Engagement and Pathway Inhibition (e.g., p-ERK, p-AKT)
This compound and its analogs were designed to lock the mutant protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins. nih.govnih.gov This mechanism effectively shuts down the oncogenic signaling cascades that drive tumor growth. The primary pathway inhibited is the RAF-MEK-ERK (MAPK) pathway. nih.govresearchgate.net
Treatment of K-Ras(G12C) mutant cells with these inhibitors leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key marker of MAPK pathway activity. nih.govresearchgate.net The effect on the parallel PI3K-AKT pathway can be more variable across different cell lines. nih.govaacrjournals.org While K-Ras can activate PI3K, this pathway is often not solely controlled by the mutant K-Ras, leading to less consistent inhibition of p-AKT upon treatment. nih.govaacrjournals.org The potent and direct suppression of p-ERK is considered the primary mechanism driving the anti-tumor effects of this inhibitor class.
Table 1: Pathway Inhibition Profile of K-Ras(G12C) Inhibitors
| Pathway Component | Effect of Inhibition | General Observation |
| p-ERK (MAPK Pathway) | Strong Inhibition | Consistent and potent reduction in phosphorylation across K-Ras(G12C) mutant models. nih.govresearchgate.net |
| p-AKT (PI3K Pathway) | Variable Inhibition | Effect is context-dependent and often less pronounced than p-ERK inhibition. nih.govaacrjournals.org |
Comparative Preclinical Potency and Selectivity Analyses (e.g., vs. sotorasib (B605408), adagrasib)
This compound was a foundational tool compound described in 2013. nih.gov As such, direct comparative preclinical studies analyzing its potency and selectivity against later, clinically approved inhibitors like sotorasib and adagrasib are not available in the peer-reviewed literature. These clinical candidates were developed years later and feature highly optimized pharmacological properties derived from extensive medicinal chemistry efforts. annualreviews.orgmdpi.com The primary value of inhibitor 6 was in demonstrating the feasibility of covalently targeting the G12C mutant in a selective manner, paving the way for the development of these more potent, second-generation agents.
In Vivo Anti-Tumor Efficacy:
The translation of in vitro cellular activity to in vivo anti-tumor effect is a critical step in preclinical drug evaluation.
Tumor Growth Inhibition and Regression in K-Ras(G12C)-Mutant Xenograft Models
Specific in vivo efficacy data for this compound in xenograft models has not been reported in the literature. As an early-stage discovery compound, its primary role was in target validation and mechanistic studies rather than extensive in vivo characterization. However, subsequent and more potent analogs from this class, such as ARS-1620, demonstrated significant in vivo efficacy, including tumor growth inhibition in patient-derived xenograft models, validating the therapeutic potential of this mechanism of action. annualreviews.org Later generation inhibitors have consistently shown pronounced tumor regression in a majority of K-Ras(G12C)-positive xenograft models across various tumor types. nih.govnih.gov
Preclinical Data for this compound Not Publicly Available
A thorough search of publicly available scientific literature and data sources has revealed a lack of specific preclinical data for a compound identified as “this compound.” While the existence of a compound with this designation is noted in various chemical supplier catalogs, detailed in vivo research findings, particularly concerning pharmacodynamic biomarker analysis and the correlation of tumor response with K-Ras(G12C) modulation in animal models, are not available in the public domain.
Consequently, it is not possible to provide a detailed article on the preclinical evaluation and efficacy studies of this specific inhibitor as requested. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings for the specified sections, is contingent on the availability of published preclinical studies.
General information regarding the class of K-Ras(G12C) inhibitors indicates that preclinical assessments typically involve the analysis of pharmacodynamic biomarkers to confirm target engagement and pathway modulation. Common biomarkers include the phosphorylation levels of downstream signaling proteins such as ERK (extracellular signal-regulated kinase). Studies in this field also frequently explore the relationship between the extent of K-Ras(G12C) inhibition and the resulting anti-tumor activity in various cancer models. However, without specific studies on "this compound," any discussion would be general and not adhere to the strict focus on the requested compound.
Researchers and organizations interested in the preclinical profile of "this compound" would need to consult proprietary data from the developing institution or await the publication of relevant studies in peer-reviewed scientific journals.
Structural Biology and Computational Approaches in the Design and Characterization of K Ras G12c Inhibitor 6
Crystallographic Characterization of the K-Ras(G12C) Binding Pocket and Inhibitor Interaction
Crystallographic studies have been instrumental in revealing a previously hidden allosteric pocket on the K-Ras(G12C) protein. rcsb.org This pocket, which is not apparent in other published structures of Ras, is located adjacent to the nucleotide-binding site and is largely composed of the switch-II region. nih.gov Consequently, it has been termed the switch-II pocket (S-IIP). nih.gov
The formation of this pocket is a key structural feature exploited by covalent inhibitors. These inhibitors target the inactive, GDP-bound state of K-Ras(G12C). nih.govtandfonline.com The binding of the inhibitor to the mutant Cys12 residue locks the protein in this inactive conformation, preventing its reactivation through nucleotide exchange and subsequently inhibiting downstream signaling pathways. nih.gov The S-IIP is a cryptic pocket, meaning it is not readily visible or accessible in all conformations of the protein, but its discovery has been pivotal for structure-based drug design efforts against K-Ras(G12C). rcsb.orgnih.gov The pocket itself contains hydrophobic sub-pockets that can be exploited to enhance inhibitor potency and selectivity. nih.gov
Co-crystal Structure Analysis of K-Ras(G12C) Inhibitor 6 in Complex with K-Ras(G12C)-GDP
A high-resolution co-crystal structure of this compound bound to the GDP state of the K-Ras(G12C) protein was obtained at 1.29 Å. nih.gov This structure provided the first definitive view of how this class of inhibitors engages its target. The analysis revealed that inhibitor 6 forms a covalent bond with the sulfur atom of the Cysteine-12 residue, the site of the oncogenic mutation. nih.gov
The inhibitor extends from Cys12 into the newly identified allosteric S-IIP, situated beneath the switch-II loop. nih.gov The binding of inhibitor 6 induces a conformational change in the protein, disrupting the normal function of both switch-I and switch-II regions, which are critical for effector protein binding (like Raf) and nucleotide exchange. rcsb.orgnih.gov This disruption subverts the natural preference of K-Ras for GTP, locking it in the GDP-bound "off" state. rcsb.org The tight fit of inhibitor 6 within the S-IIP, which includes interactions with hydrophobic sub-pockets, validates this region as a druggable allosteric site specific to the mutant protein. nih.gov
Interactive Table: Crystallographic Data for K-Ras(G12C) in Complex with Inhibitor 6
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 4L8G | rcsb.org |
| Resolution | 1.29 Å | nih.gov |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Ligand(s) | GDP, this compound | nih.gov |
| Key Interaction | Covalent bond to Cys12 | nih.gov |
| Binding Site | Switch-II Pocket (S-IIP) | nih.gov |
Structure-Activity Relationship (SAR) Studies Guiding Analog Development and Optimization
The structural insights gained from the co-crystal structure of this compound were foundational for subsequent structure-activity relationship (SAR) studies. SAR explores how chemical modifications to a compound affect its biological activity, guiding the optimization of lead molecules into clinical candidates. nih.gov
Interactive Table: SAR Insights from K-Ras(G12C) Inhibitor Analogs
| Compound | Binding Mode Similarity to Inhibitor 6 | Key SAR Observation | Source |
|---|---|---|---|
| Analog 14 | Similar overall binding mode | Confirms engagement of the S-IIP | nih.gov |
| Analog 15 | Similar overall binding mode | Reinforces the covalent binding strategy | nih.gov |
| Analog 16 | Similar overall binding mode | Highlights potential for pocket extension | nih.gov |
| ARS1620 | Targets S-IIP, quinazoline (B50416) scaffold | Improved drug-like properties and potency | nih.gov |
Application of Computational Chemistry for K-Ras(G12C) Inhibitor Design and Screening
Computational chemistry has become an indispensable tool in the discovery and design of K-Ras(G12C) inhibitors. mdpi.com A variety of computational techniques are employed to screen vast libraries of compounds and predict their binding affinity and mode of interaction with the target protein, thereby accelerating the identification of promising drug candidates. researchgate.netresearchgate.net
Methods such as virtual screening and molecular docking are used to computationally assess large compound databases, like the ZINC database, to identify molecules that are predicted to bind favorably to the S-IIP of K-Ras(G12C). researchgate.net These initial hits can then be further evaluated using more sophisticated techniques. Covalent docking, for example, is specifically used to model the covalent bond formation between the inhibitor and the Cys12 residue. mdpi.comresearchgate.net
Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the inhibitor-protein complex over time. mdpi.com MD simulations can demonstrate the stability of the binding and reveal how the inhibitor influences the conformational dynamics of the K-Ras protein, confirming that the compound can lock the protein in its inactive state. researchgate.net These computational approaches not only aid in the initial screening process but also play a critical role in the structure-based design and optimization of inhibitors by predicting how chemical modifications might enhance binding and activity. mdpi.com
Molecular and Cellular Mechanisms of Resistance to K Ras G12c Inhibitors
On-Target Resistance Mechanisms:
On-target resistance mechanisms directly involve the KRAS protein, either by preventing the inhibitor from binding or by increasing the amount of the target protein to overcome the inhibitor's effects.
A primary mechanism of on-target resistance is the acquisition of new mutations in the KRAS gene itself. These secondary mutations can alter the structure of the K-Ras protein, specifically in the region where the inhibitor binds, known as the switch-II pocket. aacrjournals.orgresearchgate.net This alteration can reduce the affinity of the inhibitor for its target, rendering the drug less effective.
Several key secondary mutations have been identified that confer resistance to K-Ras(G12C) inhibitors:
Y96D: This mutation, affecting the switch-II pocket, has been shown to impair the binding of multiple K-Ras(G12C) inhibitors. aacrjournals.orgresearchgate.netmassgeneral.org The substitution of tyrosine (Y) with aspartic acid (D) at position 96 disrupts the critical interactions between the drug and the protein. aacrjournals.org
H95 and R68 Mutations: Mutations at histidine 95 (H95D/Q/R) and arginine 68 (R68S) have also been identified as resistance mechanisms. researchgate.nethenryford.com These mutations are located within or near the inhibitor-binding pocket and can sterically hinder or alter the chemical environment necessary for effective drug binding.
The following table summarizes key secondary mutations in KRAS that lead to inhibitor resistance.
| Mutation | Location | Effect on Inhibitor Binding | Reference |
| Y96D/S/C | Switch-II Pocket | Impairs binding of both sotorasib (B605408) and adagrasib. | aacrjournals.orgresearchgate.netnih.gov |
| H95D/Q/R | Switch-II Pocket | Prevents drug binding. | researchgate.nethenryford.com |
| R68S | Switch-II Pocket | Prevents drug binding. | researchgate.nethenryford.com |
It is noteworthy that some secondary mutations may confer resistance to one K-Ras(G12C) inhibitor but not another, suggesting that sequential therapy with different inhibitors could be a viable strategy in some cases. nih.gov
Another on-target resistance mechanism is the amplification of the KRAS G12C allele. henryford.comfrontiersin.org In this scenario, cancer cells make multiple copies of the mutant KRAS gene. This leads to an overproduction of the K-Ras(G12C) protein, effectively overwhelming the concentration of the inhibitor present in the cell. aacrjournals.org Even with the inhibitor binding to some of the K-Ras(G12C) proteins, the sheer excess of the target protein allows for continued downstream signaling and tumor cell proliferation. This mechanism has been observed in preclinical models and in patients who have developed resistance to K-Ras(G12C) inhibitors. aacrjournals.org
Non-Genetic Adaptive Resistance Mechanisms
In addition to genetic alterations, cancer cells can develop resistance through non-genetic adaptive mechanisms. These processes involve phenotypic changes and the rewiring of signaling networks that allow cells to survive therapeutic pressure without acquiring new mutations. nih.govnih.gov
Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristics and acquire mesenchymal features. This process is a well-established mechanism of drug resistance. frontiersin.orgnih.gov In the context of K-Ras(G12C) inhibitors, EMT has been identified as a cause of both intrinsic and acquired resistance. aacrjournals.orgnih.gov
Cancer cells with a pre-existing mesenchymal phenotype are often intrinsically resistant to K-Ras(G12C) inhibitors. researchgate.net Furthermore, treatment with these inhibitors can induce a shift towards a mesenchymal state as an adaptive response. aacrjournals.org This transition is associated with the activation of alternative survival pathways. For instance, in EMT-induced resistant cells, the PI3K-AKT signaling pathway often remains active despite effective KRAS G12C inhibition. aacrjournals.orgnih.gov This sustained PI3K activity can be driven by the upregulation of RTKs like IGFR, which bypasses the need for KRAS to activate downstream survival signals. aacrjournals.org Therefore, EMT represents a significant non-genetic escape mechanism that uncouples the cell's survival from the targeted KRAS G12C oncoprotein. nih.govfrontiersin.org
Protein Re-localization and Signaling Rewiring (e.g., YAP-mediated MRAS expression)
Adaptive resistance can also arise from dynamic changes in protein localization and the subsequent rewiring of signaling circuits. nih.govcancer.gov A key example of this is the mechanism involving the Hippo pathway effector Yes-associated protein (YAP) . nih.govresearchgate.net
In some lung cancer models, the inhibition of the MAPK pathway by a K-Ras(G12C) inhibitor induces the mis-localization of the polarity protein Scribble. nih.gov This re-localization suppresses the Hippo signaling cascade, leading to the nuclear translocation and activation of YAP. nih.gov Once in the nucleus, YAP acts as a transcription factor. It has been discovered that YAP directly upregulates the expression of MRAS , another member of the RAS superfamily of small GTPases. nih.govresearchgate.net The newly expressed MRAS protein can then form a complex with SHOC2 to reactivate the MAPK pathway, thereby causing feedback activation and conferring adaptive resistance to the K-Ras(G12C) inhibitor. nih.gov This mechanism highlights a sophisticated form of signaling rewiring where the cell co-opts a developmental pathway (Hippo-YAP) to bypass targeted inhibition and maintain oncogenic signaling through an alternative RAS family member. nih.govcancer.govnih.gov
Preclinical Combination Therapy Strategies for K Ras G12c Inhibitors
Rationale for Overcoming Resistance and Enhancing Efficacy through Multi-Targeted Approaches
The development of direct K-Ras(G12C) inhibitors marked a significant breakthrough in targeting what was once considered an "undruggable" oncoprotein. mdpi.com However, the clinical efficacy of monotherapy with these agents can be limited by both primary and acquired resistance. aacrjournals.orgnih.gov Tumors can employ a variety of strategies to circumvent the effects of K-Ras(G12C) inhibition. A primary mechanism of resistance involves the feedback reactivation of signaling pathways. nih.govfrontiersin.org When the K-Ras(G12C) mutant protein is inhibited, cancer cells can adapt by reactivating the mitogen-activated protein kinase (MAPK) pathway or activating parallel signaling cascades, such as the PI3K/AKT/mTOR pathway, to sustain proliferation and survival. ascopubs.orgaacrjournals.orgnih.gov
This adaptive resistance is often mediated by upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET. mdpi.comfrontiersin.org Inhibition of K-Ras(G12C) can relieve negative feedback loops, leading to the hyperactivation of these receptors, which in turn reactivates downstream signaling. nih.govscientificarchives.com Acquired resistance can also emerge through various genetic mechanisms, including the development of secondary mutations in the K-Ras gene itself that prevent inhibitor binding, amplification of the KRAS G12C allele, or mutations in other upstream or downstream components of the signaling network. nih.govfrontiersin.orgascopubs.org
The complex and diverse nature of these resistance mechanisms underscores the rationale for multi-targeted therapeutic approaches. mdpi.comascopubs.org By simultaneously blocking the primary oncogenic driver (K-Ras G12C) and the key escape routes, combination strategies aim to achieve a more profound and durable antitumor response. nih.gov Preclinical studies have focused on identifying synergistic combinations that can prevent or overcome resistance, thereby enhancing the therapeutic potential of K-Ras(G12C) inhibitors. mdpi.comnih.gov
Combinations Targeting Downstream Effectors:
The MAPK pathway (RAF-MEK-ERK) is a critical downstream signaling cascade controlled by Ras proteins. Reactivation of this pathway is a common mechanism of resistance to K-Ras(G12C) inhibitors. mdpi.com Therefore, combining a K-Ras(G12C) inhibitor with an inhibitor of a downstream node, such as MEK, presents a logical strategy to achieve a more complete shutdown of this oncogenic pathway. Preclinical evidence suggests that this vertical inhibition can overcome adaptive resistance. mdpi.com For instance, studies in K-Ras(G12C) mutant cell lines have shown that acquired resistance to the inhibitor ARS-1620 was associated with the variable reactivation of the MAPK pathway. mdpi.com Combining K-Ras(G12C) inhibitors with MEK inhibitors like trametinib (B1684009) has been explored to counteract this effect. researchgate.net
| Model System | Inhibitors Used | Key Findings |
|---|---|---|
| K-Ras(G12C) resistant cell lines | Sotorasib (B605408) + Trametinib (MEK inhibitor) | Combination treatment effectively suppressed ERK signaling intermediates in models with secondary RAS/BRAF mutations. researchgate.net |
Targeting ERK, the final kinase in the MAPK cascade, offers another approach to vertical pathway inhibition. This strategy aims to prevent signaling output even if resistance emerges upstream at the level of RAF or MEK. The effectiveness of targeted therapies against MAPK pathway proteins can be limited by feedback activation, necessitating combination strategies to block these reactivation mechanisms. aacrjournals.org Preclinical studies have demonstrated synergistic antitumor effects when combining a K-Ras(G12C) inhibitor with a selective ERK1/2 inhibitor. aacrjournals.org
| Model System | Inhibitors Used | Key Findings |
|---|---|---|
| NCI-H358 (NSCLC) cell-derived xenograft (CDX) mouse model | ATG-012 (K-Ras G12C inhibitor) + ATG-017 (ERK1/2 inhibitor) | Monotherapy with ATG-012 resulted in 73.71% tumor growth inhibition (TGI), while the combination achieved a TGI of 103.86%, indicating a synergistic effect. aacrjournals.org |
| K-Ras(G12C) resistant and parental cell lines | Sotorasib/Adagrasib + SCH984 (ERK inhibitor) | Combination treatment had a significant effect on the viability of resistant cell lines. researchgate.net |
The PI3K/AKT/mTOR pathway is another crucial signaling network downstream of Ras that runs in parallel to the MAPK pathway. annualreviews.org This pathway is frequently implicated in resistance to MAPK-targeted therapies. aacrjournals.org Preclinical research indicates that even when K-Ras(G12C) is effectively inhibited, some cancer models fail to fully inactivate the PI3K/AKT pathway, allowing for continued cell survival and proliferation. aacrjournals.orgjohnshopkins.edu This suggests a dependency on this parallel pathway, making it an attractive target for combination therapy. Combining K-Ras(G12C) inhibitors with inhibitors of PI3K, AKT, or mTOR has shown broad sensitizing effects across various preclinical models, including those resistant to single-agent K-Ras(G12C) inhibition. aacrjournals.orgnih.govjohnshopkins.edu This dual blockade of the two primary Ras effector pathways has demonstrated significant antitumor activity. nih.govnih.gov
| Model System | Inhibitors Used | Key Findings |
|---|---|---|
| K-Ras G12C NSCLC cell lines and patient-derived xenografts (PDX) | ARS1620 (K-Ras G12C inhibitor) + PI3K inhibitors (BYL719 or GDC0941) | The combination was effective in vitro and in vivo in models resistant to single-agent ARS1620, overcoming adaptive resistance. aacrjournals.orgjohnshopkins.edu |
| Human K-Ras-G12C lung adenocarcinoma xenografts | ARS-1620 + Linsitinib (IGF1R inhibitor) + Everolimus (mTOR inhibitor) | Adding mTOR and IGF1R inhibitors to the K-Ras-G12C inhibitor greatly improved effectiveness in vitro and in mouse models. nih.gov |
| H2122 KRAS G12C lung adenocarcinoma xenograft model | RMC-4998 (active-state K-Ras G12C inhibitor) + RMC-6272 (mTORC1 inhibitor) | The combination caused durable tumor regressions, demonstrating a synergistic effect. nih.gov |
| KRAS G12C NSCLC xenograft models | Adagrasib + KO-2806 (farnesyl transferase inhibitor that blocks mTOR signaling) | The combination enhanced antitumor activity in both inhibitor-naïve and adagrasib-resistant models by effectively inhibiting mTOR signaling. bioworld.com |
Combinations Targeting Upstream Regulators and Receptor Tyrosine Kinases:
Feedback activation of upstream RTKs, particularly the epidermal growth factor receptor (EGFR), is a well-established mechanism of resistance to inhibitors of the MAPK pathway, including K-Ras(G12C) inhibitors. nih.govascopubs.org This phenomenon is especially prominent in colorectal cancers (CRC). ascopubs.orgnih.gov In KRAS G12C-mutated CRC, inhibition of the mutant protein suppresses MAPK signaling, which in turn relieves a negative feedback loop, leading to the reactivation of EGFR. scientificarchives.com Activated EGFR can then signal through wild-type RAS or other pathways to bypass the K-Ras(G12C) blockade. scientificarchives.com This preclinical rationale strongly supports the combination of K-Ras(G12C) inhibitors with EGFR inhibitors like cetuximab or panitumumab to prevent this feedback loop and enhance antitumor activity. ascopubs.orgnih.govtmc.edu This strategy has shown promising results in preclinical models and has been rapidly translated into clinical trials. nih.govnih.gov
| Model System | Inhibitors Used | Key Findings |
|---|---|---|
| K-Ras G12C-mutant cell lines | K-Ras G12C inhibitor + EGFR inhibitor | Concurrent EGFR inhibition potentiated growth inhibition in a subset of K-Ras G12C-mutant cell lines. mdpi.com |
| Preclinical CRC models | BRAF V600E inhibitor (demonstrating principle) + EGFR inhibitor | Inhibition of BRAF V600E caused feedback activation of EGFR, supporting proliferation; combined inhibition was suggested to overcome this. This principle was applied to K-Ras G12C inhibition. ascopubs.org |
| Preclinical CRC models | K-Ras G12C inhibitor + EGFR inhibitor (e.g., panitumumab) | Based on the principle of EGFR feedback activation, this combination was investigated to overcome the limited efficacy of K-Ras G12C inhibitor monotherapy in CRC. nih.govtmc.edu |
SHP2 Inhibitors
No publicly available preclinical data from research studies detailing the combination of K-Ras(G12C) inhibitor 6 with SHP2 inhibitors were identified. While combination strategies involving other K-Ras(G12C) inhibitors and SHP2 inhibitors are subjects of preclinical research, specific findings for this compound are not documented in the available scientific literature.
SOS1 Inhibitors
There is no available preclinical research data on the combination of this compound with SOS1 inhibitors. The scientific literature does not currently contain studies evaluating the synergistic or additive effects of this specific combination in preclinical models.
MET Inhibitors
A review of published preclinical studies indicates a lack of data on the combination of this compound with MET inhibitors. Consequently, there are no detailed research findings or data tables to present for this specific therapeutic strategy.
Combinations with Cell Cycle Regulators (e.g., CDK4/6 Inhibitors)
Preclinical studies investigating the combination of this compound with cell cycle regulators, such as CDK4/6 inhibitors, have not been reported in the public domain. Therefore, information regarding the efficacy and mechanisms of this specific combination is not available.
Immunomodulatory Combinations in Preclinical Models
There is no scientific literature available that describes the use of this compound in immunomodulatory combinations within preclinical models. Research on the potential of this specific inhibitor to enhance anti-tumor immunity in combination with immunotherapies has not been published.
Emerging Combination Targets (e.g., YAP/TAZ-TEAD, FAK, Farnesyltransferase Inhibitors)
No preclinical data has been published on the combination of this compound with emerging therapeutic targets such as YAP/TAZ-TEAD inhibitors, FAK inhibitors, or Farnesyltransferase inhibitors. The exploration of these novel combination strategies for this specific compound is not yet documented in scientific research.
Future Directions and Emerging Concepts in K Ras G12c Inhibitor Research
Development of Next-Generation K-Ras(G12C) Inhibitors with Enhanced Potency and Selectivity
The first-generation FDA-approved K-Ras(G12C) inhibitors, sotorasib (B605408) and adagrasib, have demonstrated clinical efficacy; however, their effectiveness can be limited by both intrinsic and acquired resistance mechanisms. nih.gov This has prompted the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms.
One such next-generation inhibitor is divarasib (B10829276) (GDC-6036) , which has shown significantly higher potency and selectivity for K-Ras(G12C) compared to its predecessors. nih.govmdpi.com Preclinical studies have demonstrated that divarasib can effectively inhibit K-Ras(G12C) signaling and tumor growth in models that are resistant to first-generation inhibitors. nih.gov Another approach has been the development of compounds like JNJ-74699157 (ARS-3248) and LY3499446 , although clinical development of some of these has been challenging due to toxicity concerns. aacrjournals.orgmdpi.com
Structural modifications to the inhibitor scaffold are a key focus of next-generation design. By optimizing the interactions with the switch II pocket of K-Ras(G12C), researchers aim to create inhibitors with longer residence times and greater efficacy against a wider range of potential resistance mutations. moffitt.org Combination therapies are also a critical strategy. Preclinical evidence suggests that combining next-generation K-Ras(G12C) inhibitors with inhibitors of other signaling pathways, such as the SHP2 or EGFR pathways, can lead to synergistic anti-tumor effects and help to prevent or overcome resistance. nih.govaacrjournals.org
| Compound | Generation | Key Features | Development Status |
|---|---|---|---|
| Sotorasib (AMG 510) | First | First FDA-approved K-Ras(G12C) inhibitor. nih.gov | Clinically approved |
| Adagrasib (MRTX849) | First | FDA-approved K-Ras(G12C) inhibitor. nih.gov | Clinically approved |
| Divarasib (GDC-6036) | Next | Enhanced potency and selectivity compared to first-generation inhibitors. nih.govmdpi.com | Clinical trials |
| JNJ-74699157 (ARS-3248) | Next | Potent preclinical activity. aacrjournals.orgmdpi.com | Clinical development challenges |
Strategies for Targeting Active (GTP-Bound) K-Ras(G12C)
A major limitation of the first-generation K-Ras(G12C) inhibitors is their exclusive targeting of the inactive, GDP-bound state of the protein. nih.gov However, in cancer cells, K-Ras is predominantly in the active, GTP-bound state, which drives downstream signaling. aacrjournals.org Therefore, a significant area of ongoing research is the development of strategies to target the active form of K-Ras(G12C).
One innovative approach is the development of "tri-complex" inhibitors . These molecules, such as RMC-6291 and RMC-4998 , work by forming a ternary complex with an abundant intracellular chaperone protein, such as cyclophilin A (CypA), and the GTP-bound K-Ras(G12C). nih.govmdpi.com This tri-complex sterically hinders the interaction of K-Ras with its downstream effectors, thereby blocking its oncogenic signaling. nih.gov This strategy has shown promise in preclinical models, including those with resistance to GDP-state inhibitors. nih.gov
Another avenue of exploration is the design of non-covalent inhibitors that can bind to the active state of K-Ras(G12C). Unlike covalent inhibitors that form a permanent bond with the cysteine residue, non-covalent inhibitors offer the potential for a different pharmacological profile and may be effective against resistance mutations that alter the binding site of covalent drugs. moffitt.orgfrontiersin.org Additionally, the development of pan-RAS inhibitors , which can target multiple RAS isoforms in their active state, represents a broader strategy to overcome the specificity limitations of single-mutant inhibitors. nih.gov Other emerging strategies include the development of GDP-analogues and compounds that directly disrupt the interaction between K-Ras(G12C) and its effector proteins. nih.gov
| Strategy | Example Compound(s) | Mechanism of Action |
|---|---|---|
| Tri-complex Inhibition | RMC-6291, RMC-4998 | Forms a ternary complex with a chaperone protein and GTP-bound K-Ras(G12C), blocking effector binding. nih.govmdpi.com |
| Non-covalent Inhibition | Various in development | Binds reversibly to the active state of K-Ras(G12C). moffitt.orgfrontiersin.org |
| Pan-RAS Inhibition | Various in development | Targets multiple RAS isoforms in their active state. nih.gov |
Exploration of Degradation Strategies for K-Ras(G12C) Proteins
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to overcome some of the limitations of traditional inhibitors. This approach utilizes the cell's own protein disposal machinery to eliminate target proteins, rather than simply inhibiting their function. Two main strategies are being explored for the degradation of K-Ras(G12C): Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are bifunctional molecules that link a ligand that binds to the target protein (in this case, K-Ras(G12C)) to a ligand that recruits an E3 ubiquitin ligase. moffitt.orgasco.org This proximity induces the ubiquitination of the K-Ras(G12C) protein, marking it for degradation by the proteasome. nih.gov Several K-Ras(G12C) PROTACs have been developed, such as LC-2 , which utilizes the K-Ras(G12C) inhibitor MRTX849 to bind to the target and a von Hippel-Lindau (VHL) E3 ligase ligand to induce degradation. nih.govaacrjournals.org Another example is KP-14 , which employs a cereblon (CRBN) E3 ligase ligand. nih.gov A further refinement of this technology is the development of reversible-covalent PROTACs, such as YF135 , which may offer improved catalytic activity. mdpi.com
Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation. nih.govamgenoncology.com Some molecular glues have been shown to induce the degradation of K-Ras(G12C) by forming a ternary complex with proteins like cyclophilin A, which then recruits the cellular degradation machinery. amegroups.org
| Strategy | Example Compound(s) | E3 Ligase Recruited | Key Findings |
|---|---|---|---|
| PROTAC | LC-2 | VHL | Induces rapid and sustained degradation of endogenous K-Ras(G12C). nih.govaacrjournals.org |
| PROTAC | KP-14 | CRBN | Demonstrates potent antiproliferative activity in cancer cells. nih.gov |
| Reversible-covalent PROTAC | YF135 | VHL | Offers potential for improved catalytic degradation. mdpi.com |
| Molecular Glue | Various in development | Various (e.g., via cyclophilin A) | Induces degradation through novel protein-protein interactions. amegroups.org |
Preclinical Biomarker Discovery for Predicting Response and Resistance
A critical aspect of advancing K-Ras(G12C) inhibitor therapy is the identification of biomarkers that can predict which patients are most likely to respond to treatment and to identify mechanisms of resistance as they emerge. Research in this area is focused on genomic, proteomic, and other molecular markers.
Genomic co-mutations have been identified as important predictors of response. For instance, tumors with co-mutations in tumor suppressor genes such as TP53 , STK11 , and KEAP1 may exhibit differential sensitivity to K-Ras(G12C) inhibitors. amegroups.orgnih.gov Alterations in other genes within the RAS signaling pathway, such as NF1 and PTEN , can also contribute to resistance. nih.gov The amplification of the KRAS G12C allele itself has been identified as a recurrent mechanism of acquired resistance. aacrjournals.orgnih.gov
Beyond genomics, proteomic and functional biomarkers are also being investigated. A recent study has suggested that measuring the level of RAS–RAF protein interaction could serve as a more accurate biomarker for predicting response to K-Ras(G12C) inhibitors than the expression of upstream receptors like EGFR. moffitt.org Furthermore, early changes in circulating tumor DNA (ctDNA) levels of KRAS G12C after treatment initiation are being explored as a dynamic biomarker to predict clinical response. nih.gov
| Biomarker Type | Biomarker | Association with Response/Resistance |
|---|---|---|
| Genomic | Co-mutations in TP53, STK11, KEAP1 | Can modulate sensitivity to inhibitors. amegroups.orgnih.gov |
| Genomic | Alterations in NF1, PTEN | Can contribute to resistance. nih.gov |
| Genomic | KRAS G12C amplification | A mechanism of acquired resistance. aacrjournals.orgnih.gov |
| Proteomic | RAS–RAF protein interaction levels | Higher levels may predict better response. moffitt.org |
| Liquid Biopsy | Early changes in KRAS G12C ctDNA | Can predict clinical response. nih.gov |
Integration of Multi-Omics and Systems Biology Approaches in K-Ras(G12C) Research
The complexity of K-Ras signaling and the heterogeneity of tumors harboring the G12C mutation necessitate a more holistic approach to research. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and phosphoproteomics—with systems biology modeling is providing unprecedented insights into the intricacies of K-Ras(G12C)-driven cancers.
Multi-omics studies have begun to classify K-Ras(G12C) tumors into distinct molecular subtypes with different signaling dependencies and potential therapeutic vulnerabilities. aacrjournals.orgnih.gov For example, by integrating proteomic and transcriptomic data, researchers have identified subtypes of K-Ras(G12C) lung cancer with different expression levels of genes related to the extracellular matrix and epithelial-to-mesenchymal transition, which may correlate with inhibitor sensitivity. aacrjournals.org This type of analysis can help to identify patient populations that may benefit from specific combination therapies. aacrjournals.org
Systems biology approaches, which use computational models to simulate the behavior of complex biological networks, are also proving invaluable. nih.gov These models can help to understand the dynamic response of cancer cells to K-Ras(G12C) inhibitors, predict mechanisms of adaptive resistance, and identify novel drug targets. nih.gov For instance, computational models have been used to investigate how feedback loops in the RAS signaling pathway can influence the efficacy of covalent inhibitors and to explore strategies to overcome this resistance. nih.gov By integrating diverse datasets and employing sophisticated modeling techniques, researchers are building a more comprehensive picture of K-Ras(G12C) biology, which will be essential for the development of the next generation of more effective and personalized therapies.
Q & A
Q. What is the mechanistic basis for K-Ras(G12C) inhibitor 6's selectivity toward the GDP-bound state of the mutant protein?
this compound exploits a cryptic allosteric pocket (switch-II pocket, S-IIP) adjacent to the nucleotide-binding site. It binds irreversibly to cysteine-12 in the mutant protein, stabilizing the inactive GDP-bound conformation and disrupting GTP-dependent effector interactions . Structural studies (e.g., co-crystal structures) reveal that inhibitor 6 occupies the S-IIP, inducing steric clashes with GTP-bound conformations and preventing Ras activation . Methodologically, GTP/GDP affinity assays and X-ray crystallography are critical for validating this mechanism .
Q. How can researchers experimentally validate the allosteric inhibition of K-Ras(G12C) by inhibitor 6?
Key approaches include:
- Co-crystallography : Compare inhibitor 6-bound structures (e.g., PDB 4Q21) with GTP-bound conformations to identify steric hindrance in the switch-II region .
- Nucleotide exchange assays : Measure GTP/GDP binding kinetics using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm preferential GDP stabilization .
- Cellular signaling assays : Quantify downstream effector activity (e.g., RAF, PI3K) via Western blotting or luciferase reporters in G12C-mutant cell lines .
Q. What in vitro and cellular assays are most robust for assessing inhibitor 6 efficacy?
- Biochemical assays : Use recombinant K-Ras(G12C) protein to measure IC50 values for nucleotide displacement or SOS-mediated nucleotide exchange .
- Cellular viability assays : Employ mutant-selective cell lines (e.g., H1792, EC50 = 0.32 μM) with controls for off-target effects .
- Target engagement assays : Use CETSA (cellular thermal shift assay) or covalent binding mass spectrometry to confirm direct target modification .
Advanced Research Questions
Q. How should researchers address contradictory data on inhibitor 6's efficacy in different nucleotide states?
Evidence suggests K-Ras(G12C) exists in dynamic equilibrium between GDP/GTP states, with inhibitor 6 preferentially targeting the GDP-bound form . To resolve discrepancies:
- Perform time-resolved nucleotide-state analysis using P-GTP pulse-chase experiments.
- Apply molecular dynamics (MD) simulations to model inhibitor 6's interaction with transiently GTP-bound conformations .
- Use mutant-specific biosensors (e.g., FRET-based) to monitor real-time nucleotide switching in live cells .
Q. What experimental strategies can identify resistance mechanisms to inhibitor 6 in preclinical models?
- CRISPR-Cas9 screens : Identify synthetic lethal partners or compensatory mutations (e.g., in SOS1 or downstream effectors) .
- Longitudinal genomic profiling : Track clonal evolution in patient-derived xenografts (PDXs) treated with inhibitor 6 .
- Proteomic profiling : Analyze adaptive changes in Ras interactomes via immunoprecipitation-mass spectrometry (IP-MS) .
Q. How can researchers design combination therapies to enhance inhibitor 6's efficacy?
- Synergy screens : Pair inhibitor 6 with MEK, PI3K, or EGFR inhibitors to overcome pathway reactivation .
- Nanoparticle co-delivery : Use redox-sensitive carriers to co-administer inhibitor 6 with chemotherapeutics (e.g., gemcitabine) for enhanced tumor penetration .
- Epigenetic modulators : Test HDAC or BET inhibitors to sensitize resistant cells by altering Ras expression .
Q. What structural insights differentiate inhibitor 6 from covalent vs. allosteric KRAS inhibitors?
Unlike covalent inhibitors (e.g., Sotorasib) that target the switch-I/II interface, inhibitor 6 binds the S-IIP, inducing long-range conformational changes that destabilize effector binding . Key comparisons include:
- Covalent modification kinetics : Use MS-based assays to compare cysteine-12 engagement rates .
- Thermodynamic profiling : ITC or SPR to measure binding entropy/enthalpy differences between inhibitor classes .
- Mutagenesis studies : Test inhibitor 6's activity against S-IIP pocket mutants (e.g., Y96A) to validate allosteric dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
